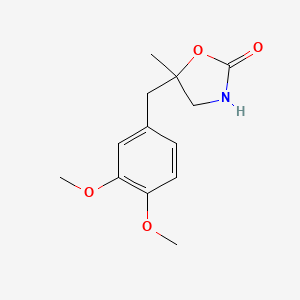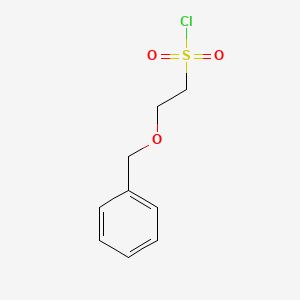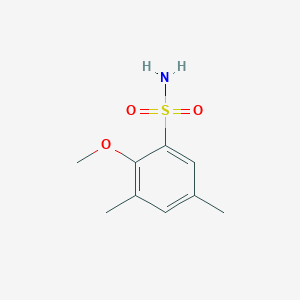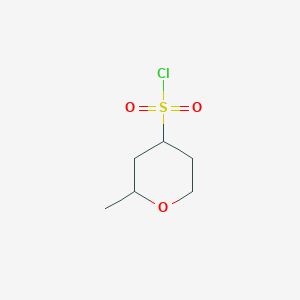
5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one
描述
5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one typically involves the following steps:
Reduction of 3,4-Dimethoxybenzaldehyde: The carbonyl group of 3,4-dimethoxybenzaldehyde is reduced to form 3,4-dimethoxybenzyl alcohol.
Formation of 3,4-Dimethoxybenzyl Chloride: The 3,4-dimethoxybenzyl alcohol is then converted to 3,4-dimethoxybenzyl chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzyl group.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and modified benzyl derivatives.
科学研究应用
5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new antibiotics and other therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound binds to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. This mechanism is similar to other oxazolidinone antibiotics .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
5-(3,4-Dimethoxybenzyl)-5-methyloxazolidin-2-one is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties compared to other oxazolidinones .
属性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(8-14-12(15)18-13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXYBGLDSWDJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)O1)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)



![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)




